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molecular formula C7H8N2O3 B3051662 4-amino-N,2-dihydroxybenzamide CAS No. 35352-91-1

4-amino-N,2-dihydroxybenzamide

Cat. No. B3051662
M. Wt: 168.15 g/mol
InChI Key: WHDQRCJAQZXAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594151

Procedure details

NaOH (4.0 grams) in 16 mL of water is carefully added to hydroxylamine hydrochloride (2.8 grams, 40 mmol) and 20 grams of ice. After dissolution, Na2SO3 (0.4 grams) is added, followed by methyl 4-aminosalicylate (3.35 grams, 20 mmol). The resulting solution is stirred for up to 24 hours at room temperature, the course of the reaction is monitored every few hours by reverse phase HPLC. The resulting solution is chilled on ice and acidified by addition of 25% H2SO4. A precipitate is first formed at approx. pH 6. The pH is finally adjusted to approx. pH 4, and the pale tan precipitate collected by filtration. The product is dried in vacuo over P2O5, to afford 3.0 grams (89% yield) of 4-amino-2-hydroxybenzohydroxamic acid (m.p. 180°-181° C). The structure was confirmed by 1H NMP, spectrometry in d6 -DMSO.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
3.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[O-]S([O-])=O.[Na+].[Na+].[NH2:12][C:13]1[CH:14]=[C:15]([OH:23])[C:16](=[CH:21][CH:22]=1)[C:17](OC)=[O:18].OS(O)(=O)=O>O>[NH2:12][C:13]1[CH:22]=[CH:21][C:16]([C:17]([NH:4][OH:1])=[O:18])=[C:15]([OH:23])[CH:14]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.8 g
Type
reactant
Smiles
Cl.NO
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
3.35 g
Type
reactant
Smiles
NC=1C=C(C(C(=O)OC)=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for up to 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
the course of the reaction is monitored every few hours by reverse phase HPLC
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is chilled on ice
CUSTOM
Type
CUSTOM
Details
A precipitate is first formed at approx. pH 6
FILTRATION
Type
FILTRATION
Details
the pale tan precipitate collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NO)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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